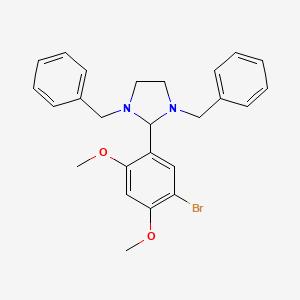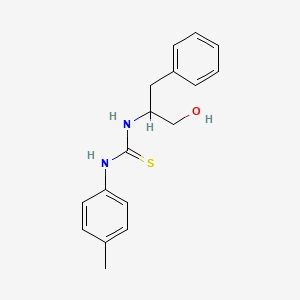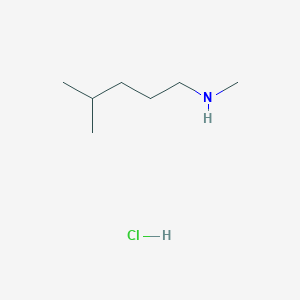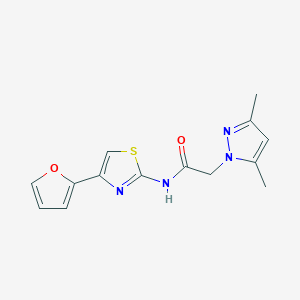![molecular formula C13H15N3O3S B2953148 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340737-22-5](/img/structure/B2953148.png)
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum treatments for human and animal bacterial infections .
Molecular Structure Analysis
The molecular formula of “2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide” is C13H15N3O3S, and its molecular weight is 293.34. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyridine, and an ethoxyphenylamino group attached to the pyridine ring .Applications De Recherche Scientifique
Chemical Sensors
The derivatives of 2-amino-pyridine, such as 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide, have been studied for their applicability as fluorescent molecular sensors . These compounds can be used to monitor photopolymerization processes, which is crucial in the development of new materials and coatings. Their high sensitivity makes them suitable for detecting changes in the environment or in reaction mixtures.
Biomedicine
In biomedicine, pyridine derivatives are known for their bioactivity. Schiff bases of pyridine derivatives, which could potentially be formed from 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide, exhibit a range of bioactivities including antibacterial, antiviral, and anticancer properties . These compounds can serve as pharmacophores in drug design, contributing to the development of new therapeutic agents.
Pharmacology
The pharmacological applications of pyridine derivatives are vast. They are often used in drug design due to their structural similarity to naturally occurring bioactive compounds . 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide could be utilized in synthesizing new compounds with potential as medications or in studying drug-protein interactions.
Chemical Engineering
In chemical engineering, pyridine derivatives are valuable for their reactivity and ability to form complex compounds. They can be used as intermediates in the synthesis of more complex molecules or materials . This versatility makes them essential in the development of new chemical processes and products.
Environmental Science
Pyridine derivatives can play a role in environmental science by acting as indicators or reagents in the detection of environmental pollutants . Their reactivity with various substances makes them useful in developing assays and tests for monitoring environmental health and safety.
Analytical Chemistry
In analytical chemistry, compounds like 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide are used as standards or reagents in various analytical techniques . They can help in the quantification and identification of substances within complex mixtures, aiding in research and quality control.
Materials Science
Materials science can benefit from the properties of pyridine derivatives in the creation of new materials with specific characteristics. These compounds can be incorporated into polymers or other materials to impart desired properties such as conductivity or reactivity .
Sensor Technology
The sensitivity of pyridine derivatives to light and other stimuli makes them suitable for use in sensor technology. They can be part of systems designed to detect changes in physical, chemical, or biological conditions, which is crucial for monitoring and diagnostics.
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-ethoxyanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-11-7-5-10(6-8-11)16-13-12(20(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMKJJOWYKKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[5-(diethylsulfamoyl)-2-(ethylamino)phenyl]pyridine-2-carboxamide](/img/structure/B2953067.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2953068.png)



![1-butyl-5-(2,5-dimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2953073.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2953079.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2953084.png)
![2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2953085.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide](/img/structure/B2953087.png)
